molecular formula C22H22N4O5 B2412919 methyl 4-(2-(3-(3-(methylamino)-3-oxopropyl)-2-oxoquinoxalin-1(2H)-yl)acetamido)benzoate CAS No. 1251671-23-4

methyl 4-(2-(3-(3-(methylamino)-3-oxopropyl)-2-oxoquinoxalin-1(2H)-yl)acetamido)benzoate

Cat. No. B2412919
CAS RN: 1251671-23-4
M. Wt: 422.441
InChI Key: GAFXVEYWTBPPFC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methylamino group, a propyl group, a quinoxalinone group, an acetamido group, and a benzoate ester group . These groups could potentially participate in various chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the methylamino group could be introduced via reductive amination, the acetamido group via acetylation, and the benzoate ester group via esterification .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (quinoxalinone). The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical and physical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis or transesterification, the amide group could participate in condensation reactions, and the quinoxalinone group could undergo various substitutions or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide and ester groups, its melting and boiling points would be influenced by its molecular weight and the strength of intermolecular forces, and its reactivity would be determined by the functional groups present .

Scientific Research Applications

Water Treatment

Another application involves the compound’s use in controlling microbial growth in water-containing solutions. Specifically:

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s intended for use in a material or chemical process, its mechanism would depend on the specific reactions it’s designed to participate in .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Based on its structure, it could potentially be irritating to the skin and eyes, and may be harmful if ingested or inhaled .

properties

IUPAC Name

methyl 4-[[2-[3-[3-(methylamino)-3-oxopropyl]-2-oxoquinoxalin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-23-19(27)12-11-17-21(29)26(18-6-4-3-5-16(18)25-17)13-20(28)24-15-9-7-14(8-10-15)22(30)31-2/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFXVEYWTBPPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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